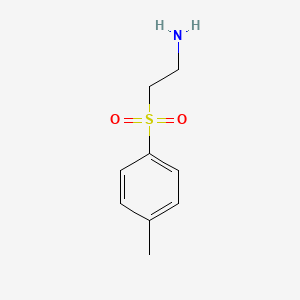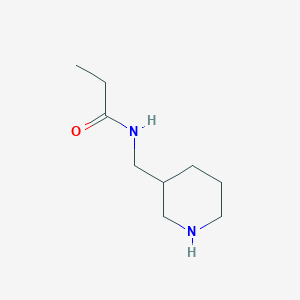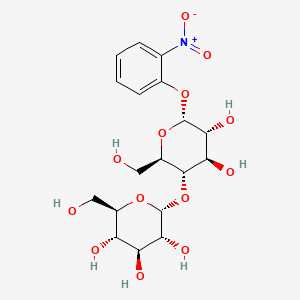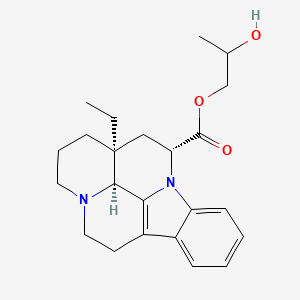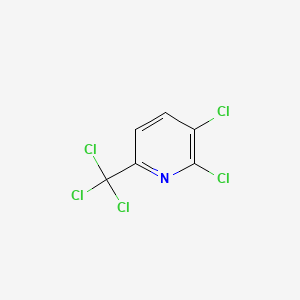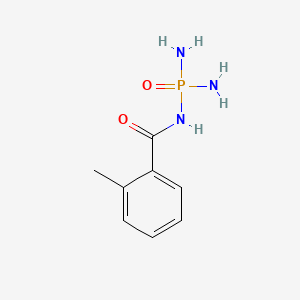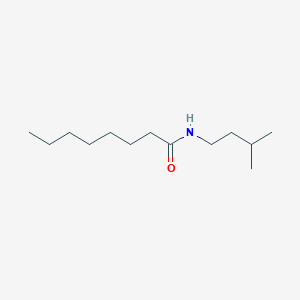
4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine
Vue d'ensemble
Description
This compound is a special chemical provided by Alfa Chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C15H16ClN3 . Its InChI code is 1S/C15H15N3.ClH/c16-8-5-13-12-3-1-2-4-14 (12)18-15 (13)11-6-9-17-10-7-11;/h1-4,6-7,9-10,18H,5,8,16H2;1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 273.76 . More detailed physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Chemical Synthesis and Ligand Development
4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine plays a significant role in the development of novel chemical entities and ligands. For example, it serves as a key intermediate in the synthesis of novel ketolide antibiotics, highlighting its importance in the creation of new therapeutic agents. The synthesis involves a crucial step of HBr-induced DMSO oxidation, demonstrating the compound's versatility in complex chemical transformations (Zhi-ling Cao et al., 2011).
Material Science and Sensor Development
In material science, derivatives of pyridine and imidazole, which share structural similarities with this compound, have been utilized in the creation of advanced materials and sensors. These compounds have been instrumental in developing poly(pyridine-imide) polymers with unique optical and thermal properties. Such materials exhibit good thermal stability, making them suitable for high-performance applications. They also show promise in sensing applications due to their fluorescent properties when protonated (Kun-Li Wang et al., 2008).
Catalysis and Organic Transformations
In the realm of catalysis, the structural framework of this compound and related compounds has been explored for its potential in facilitating various organic reactions. These compounds have been studied for their role in phosphine-catalyzed annulations, which are crucial for synthesizing highly functionalized tetrahydropyridines. This showcases the compound's application in creating sophisticated molecular structures with potential pharmaceutical relevance (Xue-Feng Zhu et al., 2003).
Fluorescence and Luminescence Applications
Furthermore, compounds structurally related to this compound have been employed in developing fluorescent and luminescent materials. These materials have applications in bioimaging, sensing, and display technologies due to their ability to exhibit significant changes in fluorescence upon protonation or under specific environmental conditions. This highlights the potential of such compounds in creating versatile, responsive materials for various technological applications (Yujie Dong et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-pyridin-4-yl-1H-indol-3-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c18-10-4-3-6-15-14-5-1-2-7-16(14)20-17(15)13-8-11-19-12-9-13/h1-2,5,7-9,11-12,20H,3-4,6,10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSPAFHPBZTZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400808 | |
| Record name | 4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
556777-73-2 | |
| Record name | 4-(2-Pyridin-4-yl-1H-indol-3-yl)-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



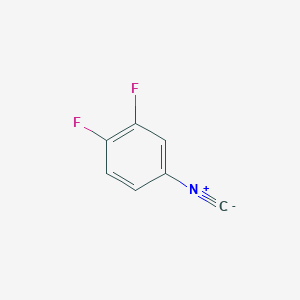
![4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1623012.png)

